(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile
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Overview
Description
(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a furan ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions.
Synthesis of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-nitrophenylacetic acid.
Coupling of the benzimidazole and furan rings: This step involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Introduction of the nitrile group: The nitrile group can be introduced via a dehydration reaction using reagents like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or furan rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or H2 with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enenitrile
- (2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-methylphenyl)furan-2-yl]prop-2-enenitrile
Uniqueness
What sets (2E)-2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-(6-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4/c1-28-14-6-8-17-18(11-14)24-21(23-17)13(12-22)10-15-7-9-20(29-15)16-4-2-3-5-19(16)25(26)27/h2-11H,1H3,(H,23,24)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDRCBIBJZUXKP-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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